2-アミノチオフェン-3-カルボニトリル

概要

説明

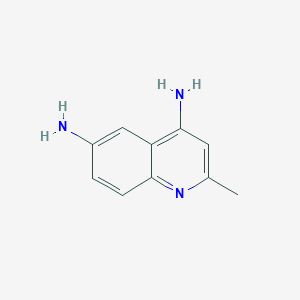

2-Aminothiophene-3-carbonitrile, also known as 2-aminothiophene-3-carbonitrile, is a chemical compound with the formula C5H4N2S. It has a molecular weight of 124.16 and a density of 1.33 . It is used as a pharmaceutical intermediate . Due to its significant role in immunology, HPK1 inhibitors, which include 2-Aminothiophene-3-carbonitrile, play a crucial role in malignant solid tumors or blood cancer (such as acute myeloid leukemia, bladder urothelial carcinoma, breast cancer, colon cancer, lung cancer, pancreatic cancer, melanoma), autoimmune diseases (such as systemic lupus erythematosus, psoriatic arthritis) and inflammatory responses .

Synthesis Analysis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst has been studied . The reaction conditions were optimized and the derivatives were obtained in good yield. This method has advantages in terms of short reaction time and facile conditions . In another study, a novel heterocyclic amide derivative, N - (3-cyanothiophen-2-yl)-2- (thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2- (thiophen-2-yl)acetic acid in a N -acylation reaction .

Molecular Structure Analysis

The molecular structure of 2-Aminothiophene-3-carbonitrile can be found in various chemical databases .

Chemical Reactions Analysis

The Gewald reaction has been a well-studied multi-component reaction. It involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .

Physical And Chemical Properties Analysis

2-Aminothiophene-3-carbonitrile has a melting point of 104-108 °C, a boiling point of 318℃, a flash point of 146℃, and a refractive index of 1.627 .

科学的研究の応用

2-アミノチオフェン-3-カルボニトリル:科学研究における用途の包括的な分析:

有機合成

2-アミノチオフェン-3-カルボニトリルは、有機合成において重要な中間体として役立ちます。そのユニークな構造により、複雑な有機分子の合成に有用なさまざまな誘導体の作成が可能です。 例えば、ベンゾイミダゾールの合成に使用されており、ベンゾイミダゾールは、薬理学的特性のために医薬品化学において顕著です .

医薬品

医薬品業界では、2-アミノチオフェン-3-カルボニトリルは、薬剤開発のためのビルディングブロックとして使用されています。 その誘導体は、抗腫瘍、抗炎症、抗菌特性など、潜在的な生物学的活性の点で研究されてきました .

農薬

この化合物は、農薬部門においても重要です。 害虫や病気に対する作物保護戦略を強化する、新しい殺虫剤や除草剤の開発に貢献しています .

染料

2-アミノチオフェン-3-カルボニトリルの化学構造は、染料化学での使用に適しています。 それは染料や顔料に組み込まれ、繊維や産業用途向けの幅広い色と特性を提供します .

触媒

有機触媒として、2-アミノチオフェン-3-カルボニトリルはさまざまな化学反応を促進します。 その触媒特性は、選択性と収率を維持しながら反応を加速させる上で不可欠です .

光増感剤

有機光増感剤の分野では、この化合物は、光を吸収して光化学反応を開始する能力のために使用されています。 これは、特定の医学的状態を治療するための光線力学療法において特に役立ちます .

電気化学材料

2-アミノチオフェン-3-カルボニトリル誘導体は、その電気化学的特性について調査されています。 それらは、センサー、バッテリー、有機半導体などの電子デバイスでの使用のための潜在的な候補です .

天然化合物合成

この化合物は、チオフェン系天然化合物の合成において不可欠です。 これらの天然誘導体は、材料科学から生物活性物質に至るまで、さまざまな用途があります .

作用機序

Target of Action

Thiophene derivatives, in general, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been associated with a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Given the broad range of biological activities associated with thiophene derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Aminothiophene-3-carbonitrile. For instance, the compound’s stability can be affected by exposure to air . Additionally, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

将来の方向性

Thiophene-based analogs, including 2-Aminothiophene-3-carbonitrile, are of particular interest, especially within the realm of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the development of new synthesis methods and the exploration of their biological activities are promising directions for future research .

生化学分析

Biochemical Properties

2-Aminothiophene-3-carbonitrile is often used as an intermediate for organic catalysts, organic photosensitizers, and electrochemical materials . It can also be used to synthesize thiazole and other natural compounds as well as some biologically active compounds

Cellular Effects

, anti-inflammatory, and antimicrobial activities.

Molecular Mechanism

It’s known that thiophene derivatives can exhibit their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

2-aminothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGHZFWFGXDIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353072 | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4651-82-5 | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and key properties of 2-Aminothiophene-3-carbonitrile?

A1: 2-Aminothiophene-3-carbonitrile is an aromatic organic compound with the molecular formula C5H4N2S. It has a molecular weight of 124.15 g/mol.

- Spectroscopic Data: The structure is confirmed through NMR spectroscopy. For instance, 1H NMR analysis reveals characteristic signals for the amino group and the thiophene ring protons [, ].

Q2: Is 2-Aminothiophene-3-carbonitrile stable under various conditions?

A2: While specific stability data under various conditions is limited in the provided literature, it’s generally understood that 2-Aminothiophene-3-carbonitrile derivatives can exhibit varying stability based on their substituents and the environment.

Q3: What are the primary applications of 2-Aminothiophene-3-carbonitrile?

A3: 2-Aminothiophene-3-carbonitrile is a valuable building block in the synthesis of:

- Thiophene-based polymers: Poly(arylene thiophenes) with amide bridges and nitrile groups have been synthesized using 2-Aminothiophene-3-carbonitrile derivatives, exhibiting unique physical and photochemical properties [].

- Dyes: It acts as a coupling component in synthesizing novel dyes, with potential applications in various industries [].

- Pharmaceuticals: Derivatives of 2-Aminothiophene-3-carbonitrile have been explored for their potential antimicrobial and antifungal properties [].

- Photocatalytic materials: When used as a dopant in graphitic carbon nitride, it enhances optical absorption and promotes charge carrier separation, leading to increased efficiency in photocatalytic hydrogen production [].

Q4: How is 2-Aminothiophene-3-carbonitrile typically synthesized?

A4: It's commonly synthesized via the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an activated nitrile like malononitrile, and elemental sulfur. This reaction proceeds under basic conditions [, ].

Q5: Are there any alternative synthetic routes to 2-Aminothiophene-3-carbonitrile derivatives?

A5: Yes, transesterification of trimethyl orthoacetate provides an efficient route to synthesize specific derivatives, such as 4-alkoxy-2-aminothiophene-3-carbonitriles [, ].

Q6: How does 2-Aminothiophene-3-carbonitrile react with heterocumulenes?

A6: The reaction with phenyl isothiocyanate doesn’t yield the expected thieno[2,3-d]pyrimidine derivatives. Instead, it forms substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones [, ].

Q7: Can 2-Aminothiophene-3-carbonitrile be used to synthesize thieno[2,3-d]pyrimidines?

A7: Yes, reacting it with guanidine or sequentially with carbon disulfide and ammonia yields 2,4-diaminothieno[2,3-d]pyrimidine. This compound serves as a precursor for various substituted thieno[2,3-d]pyrimidines [].

Q8: Are there other notable reactions involving 2-Aminothiophene-3-carbonitrile?

A8: Yes, it undergoes Friedländer condensation reactions with ketones in the presence of activated bentonite, yielding aminothieno[2,3-b]quinolinones, which are tacrine analogues with potential pharmacological activity [].

Q9: Have computational methods been applied to study 2-Aminothiophene-3-carbonitrile and its derivatives?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of 2-Aminothiophene-3-carbonitrile derivatives, providing insights into their reactivity and potential applications [].

Q10: How do structural modifications affect the activity of 2-Aminothiophene-3-carbonitrile derivatives?

A10: While comprehensive SAR data is limited in the provided research, it's understood that substituents on the thiophene ring and the amino group can significantly influence the compound's reactivity, stability, and biological activity. For example, introducing specific substituents can enhance the antimicrobial activity of benzotriazole derivatives containing the 2-aminothiophene-3-carbonitrile moiety [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)

![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)